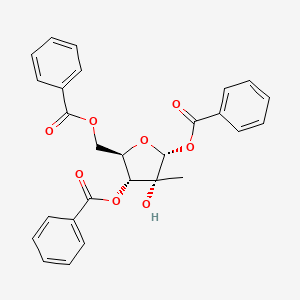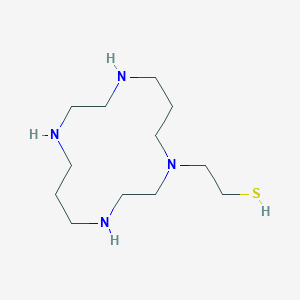![molecular formula C₁₆H₁₇N₃O₆ B1145345 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid CAS No. 1212087-50-7](/img/no-structure.png)
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of novel antimicrobial 1,2,4-triazole derivatives . These derivatives have shown promising results in inhibiting DNA synthesis by promoting cleavage of bacterial DNA in the DNA-enzyme complexes of DNA gyrase, resulting in rapid bacterial death .
Treatment of Urinary Tract Infections
Nalidixic acid, a derivative of this compound, was the first synthetic quinolone introduced for the treatment of urinary tract infections . It is particularly effective against Gram-negative bacteria .
Anticancer Properties
1,6-naphthyridines, a class of compounds that can be synthesized from this compound, have shown potential anticancer properties . They have been used in the development of new synthetic methodologies for the construction of medicinally important scaffolds .
Anti-HIV Properties
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from this compound, have shown potential as anti-HIV-1 agents .
Modulation of DNA Gyrase-Dependent Processes
This compound has been used to modulate (inhibit) bacterial DNA gyrase-dependent processes such as DNA polymerization, ATP-dependent DNA supercoiling, and chromosome fragmentation .
Synthesis of Heterocyclic Compounds
1,8-Naphthyridines, which can be synthesized from this compound, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Mechanism of Action
Target of Action
The primary target of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid, also known as Nalidixic acid, is the bacterial DNA polymerase, specifically DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
Nalidixic acid interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition interferes with the DNA synthesis process, preventing the bacteria from replicating . It also inhibits the reverse transcriptase of avian myeloblastoma virus .
Biochemical Pathways
By inhibiting DNA gyrase, Nalidixic acid affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . The compound also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .
Result of Action
The inhibition of DNA gyrase by Nalidixic acid leads to the prevention of DNA replication in bacteria . This results in the inability of the bacteria to grow and reproduce, effectively stopping the bacterial infection .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the reaction of a naphthyridine derivative with an amino acid derivative, followed by protection and deprotection steps to obtain the final product.", "Starting Materials": [ "N-(4-bromobenzyl)-7-methyl-1,8-naphthyridin-4-amine", "Ethyl 2-(chlorocarbonyl)acetate", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Acetonitrile", "Pyridine", "Tert-butyl dicarbonate", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: N-(4-bromobenzyl)-7-methyl-1,8-naphthyridin-4-amine is reacted with ethyl 2-(chlorocarbonyl)acetate and diisopropylethylamine in N,N-dimethylformamide to obtain N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]glycine ethyl ester.", "Step 2: The product from step 1 is treated with tert-butyl dicarbonate and triethylamine in acetonitrile to protect the amino group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-N-tert-butoxycarbonyl-glycine ethyl ester.", "Step 3: The protected product from step 2 is hydrogenated over palladium on carbon in methanol to remove the benzyl protecting group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-N-tert-butoxycarbonyl-aspartic acid ethyl ester.", "Step 4: The product from step 3 is treated with hydrochloric acid in methanol to remove the tert-butyl protecting group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid ethyl ester.", "Step 5: The final product from step 4 is treated with sodium hydroxide in methanol to remove the ethyl ester group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid." ] } | |
CAS RN |
1212087-50-7 |
Product Name |
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid |
Molecular Formula |
C₁₆H₁₇N₃O₆ |
Molecular Weight |
347.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)